molecular formula C18H23F3N2O5S B4308102 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate

Cat. No.: B4308102
M. Wt: 436.4 g/mol
InChI Key: GDFLYRPSKIETNA-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenoxy]sulfonyl}carbamate is a complex organic compound with a unique structure that combines a quinolizidine ring system with a trifluoromethyl-substituted phenoxy group

Preparation Methods

The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate typically involves multiple steps, starting with the preparation of the quinolizidine ring system. This can be achieved through a series of cyclization reactions, followed by the introduction of the trifluoromethyl-substituted phenoxy group via nucleophilic substitution. The final step involves the formation of the carbamate group through a reaction with an appropriate isocyanate. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

Octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenoxy]sulfonyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenoxy]sulfonyl}carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the quinolizidine ring system provides structural stability. The carbamate group may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenoxy]sulfonyl}carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate, particularly in terms of its trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O5S/c19-18(20,21)14-6-3-7-15(11-14)28-29(25,26)22-17(24)27-12-13-5-4-10-23-9-2-1-8-16(13)23/h3,6-7,11,13,16H,1-2,4-5,8-10,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFLYRPSKIETNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate
Reactant of Route 2
Reactant of Route 2
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate
Reactant of Route 3
Reactant of Route 3
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate
Reactant of Route 4
Reactant of Route 4
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate
Reactant of Route 5
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate
Reactant of Route 6
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate

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